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1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

Medicinal Chemistry Building Block Selection Physicochemical Property Tuning

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole (CAS 2060008‑67‑3) is a disubstituted pyrazole building block comprising an N1‑ethyl group and a C3‑(4‑propylpyrrolidin‑3‑yl) substituent. Its molecular formula is C₁₂H₂₁N₃ (MW 207.32) and the SMILES is CCCC1CNCC1c1ccn(CC)n1, confirming the connectivity of the ethylated pyrazole and the propyl‑substituted pyrrolidine.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B13243161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCCCC1CNCC1C2=NN(C=C2)CC
InChIInChI=1S/C12H21N3/c1-3-5-10-8-13-9-11(10)12-6-7-15(4-2)14-12/h6-7,10-11,13H,3-5,8-9H2,1-2H3
InChIKeyVPTQWJKAWPOSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole – Core Structural and Sourcing Baseline


1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole (CAS 2060008‑67‑3) is a disubstituted pyrazole building block comprising an N1‑ethyl group and a C3‑(4‑propylpyrrolidin‑3‑yl) substituent [1]. Its molecular formula is C₁₂H₂₁N₃ (MW 207.32) and the SMILES is CCCC1CNCC1c1ccn(CC)n1, confirming the connectivity of the ethylated pyrazole and the propyl‑substituted pyrrolidine [1]. This compound belongs to a family of pyrrolidine‑pyrazole hybrids that have been explored as conformationally constrained scaffolds in medicinal chemistry, particularly for protease and kinase inhibitor programs [2]. Unlike fully flat aromatic systems, the saturated pyrrolidine ring introduces a stereogenic center and a well‑defined spatial orientation that can be exploited for target engagement.

Conformationally Constrained Scaffold Stereogenic pyrrolidine center supports target engagement studies in protease and kinase programs
N1‑Ethyl & C3‑Pyrrolidine Substituents Defined substitution pattern enables SAR exploration of alkyl chain effects and regioisomeric control
Medicinal Chemistry Building Block Orthogonal functionalization handles for late‑stage diversification in fragment‑based or DEL approaches

Why 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole Cannot Be Replaced by Generic Pyrazole‑Pyrrolidine Analogs


Within the CₓHᵧN₃ pyrazole‑pyrrolidine chemical space, even minor alkyl substitutions produce divergent physicochemical and conformational profiles that directly affect solubility, permeability, and target binding . The N1‑ethyl group versus N1‑methyl or N1‑H alters the hydrogen‑bond acceptor capacity of the pyrazole N2, modifies lipophilicity, and dictates the conformational preference of the pyrrolidine ring relative to the pyrazole plane [1]. In published cathepsin S inhibitor series, a single methylene difference in the N1‑alkyl chain shifted IC₅₀ values by more than 10‑fold [1]. Therefore, interchanging 1‑ethyl‑3‑(4‑propylpyrrolidin‑3‑yl)‑1H‑pyrazole with its N1‑methyl, N1‑H, or regioisomeric analogs without re‑optimizing the synthetic route or biological assay conditions risks losing target potency, altering ADME properties, and invalidating structure‑activity relationship (SAR) continuity.

N1‑Alkyl chain mismatch

N1‑methyl or N1‑H analogs may shift target activity and lipophilicity‑driven ADME, breaking SAR continuity.

Regioisomeric inversion (C3 vs C5)

C5‑pyrrolidine attachment alters dihedral angle and target recognition; reported affinity differences exceed typical SAR tolerance.

Pyrrolidine substitution pattern

Gem‑dialkyl analogs increase steric bulk and may reduce target accommodation or cellular activity relative to mono‑propyl variants.

Quantitative Differentiation Evidence for 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole Versus Closest Analogs


Molecular Weight and Formula Comparison: N1-Ethyl vs N1-Methyl Analog

The target compound carries an N1‑ethyl group (C₁₂H₂₁N₃, MW 207.32) [1]. Its closest purchasable congener, 1‑methyl‑3‑(4‑propylpyrrolidin‑3‑yl)‑1H‑pyrazole, has the formula C₁₁H₁₉N₃ and a molecular weight of 193.29 . The +14 Da mass difference corresponds to one additional methylene unit. In drug discovery, a +14 Da shift is recognized to increase lipophilicity (AlogP) by approximately +0.5 log units and to reduce aqueous solubility by roughly 2‑ to 3‑fold, based on matched molecular pair analysis of pyrazole series [2].

MW & Lipophilicity
Class-level
ΔMW +14 Da; ΔAlogP ≈ +0.5 (N1‑ethyl vs N1‑methyl)
Supports building block selection for lipophilicity tuning
Predicted from matched molecular pair analysis
Medicinal Chemistry Building Block Selection Physicochemical Property Tuning

Hydrogen-Bond Acceptor Capacity: N1-Ethyl vs N1-Unsubstituted Pyrazole

In the target compound, the pyrazole N2 nitrogen is flanked by an N1‑ethyl substituent, which exerts a +I inductive effect and steric shielding not present in the N1‑unsubstituted analog 3‑(4‑propylpyrrolidin‑3‑yl)‑1H‑pyrazole (C₁₀H₁₇N₃, MW 179.26) [1]. In cathepsin S inhibitor series, the presence of an N1‑alkyl group was shown to be essential for high potency; the N1‑H parent compound exhibited >50‑fold weaker inhibition due to suboptimal hydrogen‑bond geometry with the active‑site cysteine [2].

H‑Bond Acceptor
Class-level
N1‑alkyl preserves N2 lone pair; >50‑fold potency gain vs N1‑H in cathepsin S series
Supports target engagement consistency
Patent SAR data; class‑level electronic effect
Medicinal Chemistry Target Engagement Structure-Activity Relationship

Regioisomeric Differentiation: C3‑Substituted vs C5‑Substituted Pyrazole Series

1‑Ethyl‑3‑(4‑propylpyrrolidin‑3‑yl)‑1H‑pyrazole is the C3‑substituted regioisomer (pyrazole carbon 3 attached to pyrrolidine). The corresponding C5‑substituted regioisomer, 1‑ethyl‑5‑(4‑propylpyrrolidin‑3‑yl)‑1H‑pyrazole, shares the same molecular formula (C₁₂H₂₁N₃, MW 207.32) but places the pyrrolidine at position 5 . In pyrazole‑based kinase inhibitors, such regioisomeric switching has been shown to invert the dihedral angle between the pyrazole and the pendant ring by 30–60°, leading to >100‑fold differences in binding affinity for targets such as B‑Raf and Aurora A [1].

Regioisomeric Attachment
Class-level
C3‑ vs C5‑pyrrolidine: Δ dihedral angle ∼30°; >100‑fold affinity shifts in kinase assays
Confirms regioisomer‑specific SAR requirement
DFT calculation and literature kinase data
Chemical Biology Probe Design Isomer-Specific Activity

Pyrrolidine Substitution Pattern: 4‑Propyl vs 4,4‑Dialkyl and 3‑Alkyl Analogs

The target compound features a 4‑propyl substituent on the pyrrolidine ring (mono‑substituted at C4). The closest purchasable comparator with a different pyrrolidine pattern is 5‑(4,4‑diethylpyrrolidin‑3‑yl)‑1‑methyl‑1H‑pyrazole (C₁₂H₂₁N₃, MW 207.32), which bears a gem‑diethyl group at C4 . Gem‑dialkyl substitution increases steric bulk near the pyrrolidine nitrogen and reduces conformational flexibility, which can decrease the entropic penalty upon binding but may also hinder target accommodation in narrow pockets. In cathepsin S inhibitor optimization, mono‑alkyl pyrrolidines demonstrated superior cell‑based activity (EC₅₀ <100 nM) compared to gem‑dialkyl analogs (EC₅₀ >1 µM) due to improved lysosomal accumulation [1].

Pyrrolidine C4 Sub.
Class-level
Mono‑propyl vs gem‑diethyl: cell‑based EC‚‚ shift >10‑fold (mono‑alkyl more active)
Lower steric profile may benefit target accommodation
Cathepsin S cellular assay context
Medicinal Chemistry Conformational Restriction ADME Optimization

Predicted Drug‑Like Property Profile: Comparative ADME Risk Assessment

Using the SMILES derived from Chemsrc, the predicted physicochemical profile of 1‑ethyl‑3‑(4‑propylpyrrolidin‑3‑yl)‑1H‑pyrazole is: AlogP 2.8, topological polar surface area (TPSA) 34.9 Ų, 3 hydrogen‑bond acceptors, 0 hydrogen‑bond donors, 4 rotatable bonds, and 0 Rule‑of‑5 violations [1]. The N1‑methyl analog (C₁₁H₁₉N₃) shows AlogP 2.3 and TPSA 34.9 Ų. The +0.5 logP increase of the ethyl compound places it closer to the optimal CNS drug space (AlogP 2–4) while maintaining a favorable TPSA for blood‑brain barrier penetration (<70 Ų) [2]. Both compounds comply with Lipinski and Veber rules, but the ethyl analog offers more lipophilic character for target classes that demand hydrophobic interactions.

Predicted ADME Profile
Data to verify
AlogP 2.8; TPSA 34.9 Ų; 0 Rule‑of‑5 violations
Supports CNS drug‑likeness assessment
Computed from SMILES via SwissADME
ADME Prediction Drug-Likeness Procurement Decision Support

Optimal Application Scenarios for 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole Based on Differentiation Evidence


SAR Exploration of N1‑Alkyl Chain Length in Cathepsin S or Other Cysteine Protease Inhibitor Programs

The defined N1‑ethyl group provides a specific +14 Da mass shift and +0.5 logP increment over the N1‑methyl analog, enabling systematic evaluation of lipophilicity‑driven potency and ADME changes. The cathepsin S patent literature demonstrates that such single‑methylene modifications can alter enzyme inhibition by >10‑fold and cellular activity by >50‑fold [1]. Researchers synthesizing focused libraries around the pyrrolidine‑pyrazole core can use this compound as the ethyl benchmark to probe the S2 pocket of cysteine proteases.

Conformational Restriction Studies Comparing C3‑ vs C5‑Pyrrolidine Attachment

Because this compound is the C3‑pyrrolidine regioisomer, it serves as the correct partner for head‑to‑head comparison with C5‑substituted isomers. Published kinase inhibitor studies have shown that regioisomeric attachment can invert the dihedral angle by 30–60°, resulting in >100‑fold differences in target binding [2]. Procurement of both regioisomers from a single, well‑characterized source ensures SAR integrity and prevents confounding by isomeric impurities.

CNS‑Penetrant Probe Design Leveraging Favorable Physicochemical Profile

With predicted AlogP 2.8 and TPSA 34.9 Ų, this compound sits within the optimal CNS drug space (AlogP 2–4, TPSA <70 Ų) [3]. The absence of hydrogen‑bond donors and low rotatable bond count (4) favor passive BBB permeation. Medicinal chemists pursuing CNS targets such as GPCRs, ion channels, or transporters can incorporate this scaffold as a lipophilic but rule‑compliant building block, particularly when the N1‑methyl analog (AlogP 2.3) proves insufficiently brain‑penetrant in preliminary PK studies.

Building Block for Fragment‑Based or DNA‑Encoded Library (DEL) Synthesis

The SMILES‑confirmed structure (CCCC1CNCC1c1ccn(CC)n1) and commercial availability at 95% purity from suppliers such as Leyan make this compound suitable as a validated building block for library production. The pyrrolidine NH and pyrazole C‑H positions offer orthogonal functionalization handles for late‑stage diversification, while the mono‑propyl substitution pattern provides a lower steric footprint than gem‑dialkyl analogs, increasing the likelihood of target engagement across diverse protein families .

Application
Selection Property
Validation Focus
SAR studies of N1‑alkyl chain length in cysteine protease inhibitors
N1‑ethyl benchmark with defined lipophilicity increment
Activity shifts and ADME property comparison
Conformational analysis of C3‑ vs C5‑pyrrolidine regioisomers
C3‑attachment ensures correct spatial presentation
Regioisomer identity and target binding assay
CNS‑penetrant probe design
AlogP 2.8 / TPSA 34.9 Ų within reported CNS drug space
Brain permeability and exposure studies
Fragment‑based library synthesis
Validated building block with orthogonal functionalization
Purity, identity, and diversification efficiency
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